molecular formula C12H13N4O2+ B493044 2-(2-amino-5-nitroanilino)-1-methylpyridinium

2-(2-amino-5-nitroanilino)-1-methylpyridinium

Cat. No.: B493044
M. Wt: 245.26g/mol
InChI Key: GMMPSSFBTFPSET-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-5-nitroanilino)-1-methylpyridinium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-5-nitroanilino)-1-methylpyridinium typically involves multiple steps. One common method includes the nitration of 2-aminoaniline to introduce the nitro group, followed by the coupling of the resulting 2-amino-5-nitroaniline with 1-methylpyridinium. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-5-nitroanilino)-1-methylpyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(2,5-diaminoanilino)-1-methylpyridinium .

Mechanism of Action

The mechanism by which 2-(2-amino-5-nitroanilino)-1-methylpyridinium exerts its effects involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The pyridinium ring can participate in π-π stacking interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-5-nitroanilino)-1-methylpyridinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N4O2+

Molecular Weight

245.26g/mol

IUPAC Name

2-N-(1-methylpyridin-1-ium-2-yl)-4-nitrobenzene-1,2-diamine

InChI

InChI=1S/C12H12N4O2/c1-15-7-3-2-4-12(15)14-11-8-9(16(17)18)5-6-10(11)13/h2-8H,13H2,1H3/p+1

InChI Key

GMMPSSFBTFPSET-UHFFFAOYSA-O

SMILES

C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

C[N+]1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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